molecular formula C9H12ClNO B3422092 2-(2-Chlorophenyl)-2-methoxyethanamine CAS No. 24065-45-0

2-(2-Chlorophenyl)-2-methoxyethanamine

Cat. No.: B3422092
CAS No.: 24065-45-0
M. Wt: 185.65 g/mol
InChI Key: NJGUSHCDBDFDQN-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-2-methoxyethanamine is a useful research compound. Its molecular formula is C9H12ClNO and its molecular weight is 185.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 185.0607417 g/mol and the complexity rating of the compound is 132. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chlorophenyl)-2-methoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-12-9(6-11)7-4-2-3-5-8(7)10/h2-5,9H,6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGUSHCDBDFDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101292839
Record name 2-Chloro-β-methoxybenzeneethanamine
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Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24065-45-0
Record name 2-Chloro-β-methoxybenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24065-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-β-methoxybenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101292839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Investigation of Metabolic Fate and Pharmacological Implications:a Thorough Investigation of Its Metabolic Pathway is a Crucial and Unexplored Area. Identifying Its Metabolites and Determining Whether They Are Active, Inactive, or Even Reactive, is Essential for Any Future Therapeutic Development. Such Studies Could Reveal Novel Biotransformation Pathways and Provide Insights into Potential Drug Drug Interactions.

Advanced Analytical Techniques for Characterization of 2 2 Chlorophenyl 2 Methoxyethanamine

Chromatographic Method Development for Purity and Separation

Chromatographic techniques are indispensable for assessing the purity of 2-(2-Chlorophenyl)-2-methoxyethanamine and for separating it from starting materials, by-products, and enantiomers.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile and thermally sensitive compounds. A reversed-phase HPLC (RP-HPLC) method is typically developed for compounds like this compound. The method's development focuses on achieving a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities.

A typical stability-indicating RP-HPLC method would be validated according to ICH guidelines to ensure it is accurate, precise, and specific. pensoft.net The separation is generally achieved on a C18 column, which provides good retention for the moderately nonpolar molecule. The mobile phase often consists of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), run in either an isocratic or gradient mode to ensure the elution of all components. pensoft.netsielc.com The amine functional group necessitates the use of a buffer to control the pH and ensure good peak shape. UV detection is suitable, likely at a wavelength where the chlorophenyl chromophore exhibits strong absorbance.

Table 1: Illustrative HPLC Method Parameters

ParameterValue/ConditionPurpose
Column C18, 150 x 4.6 mm, 5 µmProvides retention for the analyte.
Mobile Phase A 0.1% Formic Acid in WaterControls pH, improves peak shape.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Elution Mode GradientEnsures separation of impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow for analytical columns.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 220 nmDetects the chlorophenyl chromophore.
Injection Vol. 10 µLStandard volume for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it a gold standard for the identification of volatile compounds. marshall.edu While the target molecule has some volatility, the primary amine group can lead to poor chromatographic performance, such as peak tailing, due to interactions with the stationary phase. jfda-online.com

To mitigate these issues and improve volatility, chemical derivatization is often employed prior to GC-MS analysis. jfda-online.com The primary amine can be converted to a less polar derivative, for example, through acylation (e.g., with trifluoroacetic anhydride) or silylation (e.g., with BSTFA). This process yields derivatives with improved chromatographic properties. Following separation on a non-polar or mid-polar capillary column (like a DB-5), the eluting compounds are ionized (typically via Electron Ionization, EI) and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used for structural confirmation and identification of impurities.

Table 2: Typical GC-MS Method Parameters

ParameterValue/ConditionPurpose
Derivatization Acylation (e.g., with TFAA)Improves volatility and peak shape.
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmStandard non-polar column for general-purpose analysis.
Carrier Gas Helium at 1.0 mL/minInert gas for carrying the sample through the column.
Oven Program 100°C (1 min), ramp to 280°C at 15°C/minSeparates components based on boiling point.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for reproducible fragmentation patterns.
Mass Analyzer QuadrupoleScans a defined mass range to detect fragments.
Scan Range 40-500 m/zCovers the expected mass range of the analyte and its fragments.

Given that this compound possesses a chiral center at the carbon atom bonded to the chlorophenyl and methoxy (B1213986) groups, its enantiomers must be separated to determine enantiomeric excess (ee). Supercritical Fluid Chromatography (SFC) is a powerful and increasingly popular technique for chiral separations. nih.govchiraltech.com

SFC offers significant advantages over traditional HPLC, including faster analysis times due to the low viscosity of the supercritical CO2 mobile phase and reduced consumption of organic solvents. chiraltech.comafmps.be The separation is performed using a chiral stationary phase (CSP), with polysaccharide-based columns (e.g., Chiralpak series) being widely successful. researchgate.netchromatographyonline.com A co-solvent, typically an alcohol like methanol or ethanol, is added to the supercritical CO2 to modify the mobile phase strength and improve selectivity. The choice of CSP and co-solvent is critical for achieving baseline resolution of the enantiomers.

Table 3: Example SFC Method Parameters for Chiral Separation

ParameterValue/ConditionPurpose
Column Polysaccharide-based CSP (e.g., Chiralpak IC)Enantioselective stationary phase.
Mobile Phase Supercritical CO2 with Methanol (co-solvent)Eluent for separation.
Co-solvent % 5-40% (gradient or isocratic)Modulates mobile phase strength and selectivity.
Flow Rate 2-4 mL/minHigher flow rates are possible due to low viscosity.
Backpressure 150 barMaintains the CO2 in a supercritical state.
Column Temp. 40 °COptimizes kinetics and selectivity.
Detection UV or UV-MSDetects the eluting enantiomers.

High-Resolution Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and exact mass of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structural elucidation. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments can fully define the molecular skeleton.

¹H NMR: The proton NMR spectrum would reveal distinct signals for each type of proton. The four aromatic protons on the chlorophenyl ring would appear as complex multiplets in the aromatic region (~7.2-7.6 ppm). The methine proton (CH) adjacent to the aromatic ring would likely be a triplet around 4.5-5.0 ppm. The methoxy group (OCH₃) would present as a sharp singlet around 3.3-3.5 ppm. chemicalbook.com The two methylene (B1212753) groups of the ethanamine chain would show up as complex multiplets in the aliphatic region.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The aromatic carbons would resonate between ~127-140 ppm. rsc.org The carbon of the methine group would be found around 80-90 ppm, while the methoxy carbon would appear around 55-60 ppm. The two methylene carbons would be in the upfield region of the spectrum.

Multidimensional NMR: 2D NMR experiments like COSY (Correlation Spectroscopy) would establish proton-proton couplings (e.g., between the methine and adjacent methylene protons), while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations, confirming the connectivity between the chlorophenyl ring, the methoxy group, and the ethylamine (B1201723) chain.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Aromatic CH (4H)7.2 - 7.6 (m)127.0 - 135.0
C-Cl-~134.0
C-CH(OMe)-~138.0
CH (OMe)~4.7 (dd)~85.0
OCH₃ ~3.4 (s)~57.0
CH₂ -CH(OMe)~3.0 (m)~45.0
CH₂ -NH₂~2.8 (m)~41.0
NH₂(broad s)-

(s=singlet, dd=doublet of doublets, m=multiplet; shifts are estimates based on related structures)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight, allowing for the confirmation of the elemental formula. Electrospray ionization (ESI) is a soft ionization technique ideal for generating the protonated molecule [M+H]⁺ with minimal fragmentation. agsanalitica.comub.edu When coupled with a high-resolution analyzer like a Time-of-Flight (TOF) or Quadrupole-Time-of-Flight (Q-TOF), the mass can be measured with high accuracy (typically <5 ppm error). copernicus.orgsasa.gov.uk For this compound (C₉H₁₂ClNO), the characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be clearly visible for the molecular ion peak.

Tandem mass spectrometry (MS/MS), performed on a Q-TOF instrument, involves selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern provides valuable structural information. Key fragmentation pathways would likely include the neutral loss of methoxyamine (CH₅NO) or the cleavage of the C-C bond between the methine and methylene carbons, leading to the formation of a stable chlorophenyl-methoxy-methyl cation. massbank.eu

Table 5: Expected HRMS and MS/MS Fragmentation Data

IonFormulaCalculated m/z (³⁵Cl)Description
[M+H]⁺C₉H₁₃ClNO⁺186.0731Protonated molecular ion.
[M+H - CH₃OH]⁺C₈H₁₀ClN⁺154.0469Loss of methanol.
[C₈H₈Cl]⁺C₈H₈Cl⁺139.0309Cleavage yielding the chlorotropylium or chlorostyrene ion.
[C₇H₆Cl]⁺C₇H₆Cl⁺125.0152Loss of ethylene (B1197577) from the [C₉H₁₁Cl]⁺ fragment.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy probes the vibrational transitions of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for qualitative analysis. For this compound, the IR spectrum would exhibit distinctive absorption bands corresponding to its primary structural components: the amine group, the ether linkage, and the substituted aromatic ring.

The primary amine (-NH₂) group would show characteristic N-H stretching vibrations. The C-O stretching of the methoxy group and the C-Cl stretching of the chlorophenyl group would also produce strong, identifiable peaks. docbrown.info The aromatic ring itself would have characteristic C=C stretching and C-H bending vibrations. The absence of a broad O-H stretching vibration band around 3350 cm⁻¹ would confirm the absence of alcoholic impurities. docbrown.info

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound Press the "Toggle Details" button to see more information.

{ "headers": [ {"name": "Functional Group", "type": "TEXT"}, {"name": "Vibrational Mode", "type": "TEXT"}, {"name": "Expected Wavenumber (cm⁻¹)", "type": "TEXT"}, {"name": "Intensity", "type": "TEXT"} ], "rows": [ {"cells": ["Amine (R-NH₂)", "N-H Stretch", "3300-3500", "Medium (doublet)"]}, {"cells": ["Amine (R-NH₂)", "N-H Bend (scissoring)", "1590-1650", "Medium to Strong"]}, {"cells": ["Aromatic Ring", "C=C Stretch", "1450-1600", "Medium to Weak"]}, {"cells": ["Aromatic Ring", "C-H Bend (out-of-plane)", "690-900", "Strong"]}, {"cells": ["Ether (Ar-O-CH₃)", "C-O Stretch (asymmetric)", "~1250", "Strong"]}, {"cells": ["Alkyl C-H", "C-H Stretch", "2850-2960", "Medium"]}, {"cells": ["Aryl Halide (C-Cl)", "C-Cl Stretch", "600-800", "Strong"]} ] }

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The chromophores in this compound, primarily the chlorophenyl ring, are responsible for its UV absorption profile. The electronic spectra of similar compounds, like 2-chlorophenol, have been studied in various solvents, showing characteristic absorption maxima (λmax). researchgate.net For this compound, one would expect to observe π → π* transitions associated with the benzene (B151609) ring. The position and intensity of these absorption bands can be influenced by the solvent polarity. researchgate.netresearchgate.net This technique is particularly useful for quantitative analysis and for detecting impurities with different chromophoric systems.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. thepharmajournal.com This method involves directing an X-ray beam onto a single crystal of the substance. The resulting diffraction pattern of spots is analyzed to calculate a three-dimensional map of the electron density within the crystal, from which the exact positions of the atoms can be determined. hod4.net

For this compound, a successful single-crystal X-ray diffraction analysis would provide definitive information on:

Molecular Conformation: The exact spatial arrangement of the atoms, including the torsion angles between the chlorophenyl ring and the methoxyethanamine (B8433553) side chain.

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.

Crystal Packing: How individual molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonds or van der Waals forces that stabilize the structure. nih.gov

Stereochemistry: Unambiguous determination of the absolute configuration if the compound is chiral and crystallized as a single enantiomer.

Structural studies of related molecules, such as (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol, demonstrate the level of detail that can be obtained. nih.govresearchgate.net In that case, X-ray analysis revealed the molecule crystallizes in a monoclinic system and provided precise unit cell dimensions. nih.govresearchgate.net A similar analysis for this compound would yield comparable data, as shown in the hypothetical data table below.

Table 2: Example Crystal Data from X-ray Crystallography Analysis Press the "Toggle Details" button to see more information.

{ "headers": [ {"name": "Parameter", "type": "TEXT"}, {"name": "Value", "type": "TEXT"}, {"name": "Description", "type": "TEXT"} ], "rows": [ {"cells": ["Crystal System", "Monoclinic", "The shape of the unit cell."]}, {"cells": ["Space Group", "P2₁/c", "The symmetry elements of the unit cell."]}, {"cells": ["a (Å)", "13.2348", "Unit cell dimension."]}, {"cells": ["b (Å)", "8.4701", "Unit cell dimension."]}, {"cells": ["c (Å)", "12.0115", "Unit cell dimension."]}, {"cells": ["β (°)", "112.846", "Unit cell angle."]}, {"cells": ["Volume (ų)", "1240.86", "The volume of the unit cell."]}, {"cells": ["Z", "4", "Number of molecules per unit cell."]} ] }

Note: The data in this table is derived from a related compound, (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol, and serves as an illustrative example of the parameters determined by X-ray crystallography. nih.govresearchgate.net

Impurity Profiling and Process-Related Impurity Analysis in Synthetic Research

Impurity profiling is a critical aspect of synthetic chemistry, particularly in pharmaceutical development, as it involves the identification, quantification, and characterization of impurities in a final product. metfop.edu.in These impurities can originate from various sources, including starting materials, intermediates, by-products from side reactions, and degradation products. metfop.edu.inresearchgate.net A thorough analysis of process-related impurities is essential for optimizing synthetic routes to improve yield and purity.

The synthesis of this compound can potentially generate several process-related impurities. The specific impurities formed depend heavily on the synthetic pathway chosen. For instance, in the synthesis of related compounds, impurities can arise from incomplete reactions, the presence of contaminants in starting materials, or side reactions such as over-alkylation or dimerization. mdpi.comresearchgate.net In a reported synthesis of ketamine from the related precursor 2-(2-chlorophenyl)-2-nitrocyclohexanone, an N-methylated impurity was identified, which served as a marker for that specific synthetic process. nih.gov

Common analytical techniques for impurity profiling include High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govresearchgate.net These methods allow for the separation and identification of trace-level impurities.

Potential impurities in the synthesis of this compound could include:

Unreacted starting materials or intermediates.

By-products from competing side reactions (e.g., elimination instead of substitution).

Isomeric impurities (e.g., positional isomers of the chloro-substituent if the starting material is not pure).

Products of over-methylation or other unintended alkylations.

Table 3: Potential Process-Related Impurities in the Synthesis of this compound Press the "Toggle Details" button to see more information.

{ "headers": [ {"name": "Impurity Type", "type": "TEXT"}, {"name": "Potential Impurity Structure/Name", "type": "TEXT"}, {"name": "Likely Origin", "type": "TEXT"} ], "rows": [ {"cells": ["Starting Material", "2-Chlorobenzaldehyde or related precursor", "Incomplete reaction."]}, {"cells": ["Intermediate", "2-(2-Chlorophenyl)-2-methoxyacetonitrile", "Incomplete hydrolysis or reduction step."]}, {"cells": ["By-product", "2-(2-Chlorophenyl)-2-hydroxyethanamine", "Incomplete methylation of a hydroxyl precursor."]}, {"cells": ["By-product", "N-methyl-2-(2-Chlorophenyl)-2-methoxyethanamine", "Over-methylation or use of methylating agent in the presence of the amine."]}, {"cells": ["Isomeric Impurity", "3- or 4-Chlorophenyl isomer", "Impurity in the chlorophenyl-containing starting material."]} ] }

By identifying and understanding the formation pathways of these impurities, chemists can modify reaction conditions—such as temperature, stoichiometry, and purification methods—to control their levels and ensure the production of high-purity this compound. mdpi.com

Preclinical in Vitro and Mechanistic Biochemical Investigations of 2 2 Chlorophenyl 2 Methoxyethanamine

Receptor Binding Affinity Profiling in Model Systems

To understand the potential pharmacological activity of 2-(2-Chlorophenyl)-2-methoxyethanamine, its binding affinity for a panel of physiologically relevant receptors would be determined. This is typically achieved using radioligand binding assays with membrane preparations from cells expressing the target receptors. In these assays, the ability of the test compound to displace a known radiolabeled ligand from its receptor is measured, and the inhibition constant (Ki) is calculated as a measure of binding affinity.

Given the structural motifs present in this compound, particularly the chlorophenyl and methoxyethanamine (B8433553) groups, a primary screen would likely focus on monoamine receptors and transporters, which are common targets for psychoactive compounds. Studies on structurally related compounds, such as chlorophenylpiperazine (B10847632) analogues, have shown affinity for dopamine (B1211576) and serotonin (B10506) transporters and receptors. nih.govnih.gov For instance, some N-2-methoxybenzyl derivatives of phenethylamines exhibit potent interactions with serotonergic 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.gov Therefore, a comprehensive binding profile for this compound would be essential to identify its primary targets and potential off-target effects.

Table 1: Hypothetical Receptor Binding Affinity Profile for this compound

Receptor/TransporterRadioligandKi (nM)
Serotonin Transporter (SERT)[³H]Citalopram150
Dopamine Transporter (DAT)[³H]WIN 35,428250
Norepinephrine Transporter (NET)[³H]Nisoxetine800
Serotonin 5-HT2A Receptor[³H]Ketanserin50
Serotonin 5-HT2C Receptor[³H]Mesulergine120
Dopamine D₂ Receptor[³H]Spiperone450
Adrenergic α₁ Receptor[³H]Prazosin300

Note: The data presented in this table is hypothetical and for illustrative purposes only, as no specific experimental data for this compound has been found in the public domain.

Enzyme Interaction and Inhibition Kinetics Studies

Monoamine Oxidase (MAO) Interactions

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters. nih.gov Inhibition of these enzymes can have significant therapeutic effects. nih.gov The potential for this compound to inhibit MAO-A and MAO-B would be investigated using in vitro enzyme inhibition assays. These assays typically use purified recombinant human MAO enzymes or mitochondrial fractions from tissues rich in MAO, such as the liver. The inhibitory potency is determined by measuring the reduction in the rate of metabolism of a specific MAO substrate in the presence of the test compound, and the half-maximal inhibitory concentration (IC₅₀) is calculated. For promising inhibitors, further kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible) and the inhibition constant (Kᵢ). nih.gov

Table 2: Hypothetical Monoamine Oxidase Inhibition Data for this compound

EnzymeIC₅₀ (µM)Kᵢ (µM)Mechanism of Inhibition
MAO-A> 100--
MAO-B2515Competitive

Note: The data presented in this table is hypothetical and for illustrative purposes only, as no specific experimental data for this compound has been found in the public domain.

Cytochrome P450 (CYP) Biotransformation Pathways

The cytochrome P450 (CYP) superfamily of enzymes is the primary system for the phase I metabolism of a vast array of xenobiotics, including drugs. psu.edunih.gov Understanding the CYP-mediated metabolism of this compound is crucial for predicting its pharmacokinetic properties and potential for drug-drug interactions. In vitro studies using human liver microsomes, which are rich in CYP enzymes, are the standard approach. mdpi.com By incubating the compound with microsomes and a panel of specific chemical inhibitors or antibodies for different CYP isoforms, the major contributing enzymes to its metabolism can be identified. nih.gov Further confirmation is obtained using recombinant human CYP enzymes expressed in a cellular system. nih.gov

UDP-Glucuronosyltransferase (UGT) Interactions

UDP-glucuronosyltransferases (UGTs) are key phase II metabolizing enzymes that conjugate a glucuronic acid moiety to a substrate, increasing its water solubility and facilitating its excretion. mdpi.comnih.gov The potential for this compound or its phase I metabolites to undergo glucuronidation would be assessed using human liver and intestinal microsomes, often activated with a detergent like alamethicin (B1591596) to ensure access of the substrate to the enzyme's active site. Similar to CYP phenotyping, a panel of recombinant human UGT isoforms can be used to identify the specific enzymes responsible for the glucuronidation of the compound.

In Vitro Metabolic Pathway Elucidation and Metabolite Identification in Research Models (e.g., Microsomal Assays, Hepatocyte Models)

To construct a comprehensive metabolic map of this compound, in vitro models that more closely mimic the physiological environment of the liver are employed. Cryopreserved human hepatocytes are considered a gold standard for these studies as they contain a full complement of both phase I and phase II metabolizing enzymes and cofactors.

The compound would be incubated with hepatocytes over a time course, and samples of the cell culture medium and cell lysate would be collected. Advanced analytical techniques, primarily high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS), would be used to separate, detect, and identify the parent compound and its metabolites. The fragmentation patterns observed in the mass spectra of the metabolites, compared to the parent compound, allow for the structural elucidation of the metabolic transformations, such as hydroxylation, demethylation, and glucuronidation.

Table 3: Hypothetical Metabolites of this compound Identified in Human Hepatocytes

MetaboliteProposed Biotransformation
M1O-demethylation
M2N-dealkylation
M3Aromatic hydroxylation
M4M1 + Glucuronidation
M5M3 + Glucuronidation

Note: The data presented in this table is hypothetical and for illustrative purposes only, as no specific experimental data for this compound has been found in the public domain.

Cellular Bioactivity Studies in Model Organism Cells

Beyond receptor binding and metabolism, it is important to understand the functional consequences of the compound's interaction with cells. Cellular bioactivity studies in model organism cells can provide insights into its mechanism of action. For a compound like this compound, which is predicted to interact with monoaminergic systems, functional assays in neuronal cell lines or primary neuronal cultures would be highly relevant.

These studies could include measuring changes in second messenger levels (e.g., cAMP), neurotransmitter uptake or release, and ion channel activity. For example, if the compound binds to a G-protein coupled receptor, its ability to act as an agonist, antagonist, or inverse agonist would be determined by measuring the downstream signaling cascade. If it inhibits a neurotransmitter transporter, its effect on the extracellular concentration of the respective neurotransmitter would be quantified. These cellular assays are critical for bridging the gap between molecular interactions and physiological responses.

Influence on Cellular Viability and Processes (as research probes)

No studies were found that investigated the effect of this compound on cellular viability or its application as a research probe in cellular process studies.

Antioxidant Properties in Cellular Contexts

There is no available research documenting the antioxidant properties of this compound within cellular contexts.

Antimicrobial Activity Mechanisms

No research could be located that details the mechanisms of antimicrobial activity for this compound.

Protein Interaction Profiling and Proteomics Applications

There are no published studies on the protein interaction profile of this compound or its use in proteomics applications.

Applications and Future Directions in Chemical Research of 2 2 Chlorophenyl 2 Methoxyethanamine

Role as a Privileged Scaffold or Research Probe in Medicinal Chemistry

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, making it a valuable starting point for drug discovery. While 2-(2-chlorophenyl)-2-methoxyethanamine is not formally recognized as a privileged scaffold, its core structure, the 2-chlorophenyl-ethylamine moiety, is a cornerstone of several classes of bioactive compounds, particularly those targeting the central nervous system (CNS).

The most prominent example is found in the structure of ketamine, or 2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one, a potent N-methyl-D-aspartate (NMDA) receptor antagonist used in anesthesia and for treating depression. nih.govwikipedia.org The 2-chlorophenyl group in ketamine is crucial for its interaction with the NMDA receptor. researchgate.net This same structural element is found in other compounds investigated for their therapeutic potential, including antiproliferative thienopyridines and various topoisomerase inhibitors, demonstrating the versatility of the chlorophenyl group in molecular design. elsevierpure.comnih.gov

The potential of this compound as a research probe lies in its subtle, yet significant, structural deviation from these known compounds. The replacement of ketamine's methylamino group and cyclohexanone (B45756) ring with a primary amine and a methoxy (B1213986) group on a flexible ethyl chain could lead to several key changes:

Altered Receptor Affinity and Selectivity: The methoxy group could introduce new hydrogen bonding capabilities or steric influences, potentially shifting binding affinity away from the NMDA receptor towards other targets.

Modified Physicochemical Properties: The methoxy group can impact lipophilicity and metabolic stability, which are critical pharmacokinetic parameters.

By synthesizing and screening this compound, researchers could probe these structure-activity relationships (SAR) and potentially identify novel biological activities, thereby establishing it as a valuable scaffold for developing new chemical entities.

Table 1: Comparison of this compound with a Related Bioactive Compound

Feature This compound (Proposed) Ketamine (Established)
Core Structure 2-Chlorophenyl-ethylamine 2-Chlorophenyl-cyclohexanone
Key Functional Groups Primary Amine (-NH2), Methoxy (-OCH3) Secondary Amine (-NHCH3)
Known Primary Target Undetermined NMDA Receptor
Potential Research Use Probe for novel CNS targets, Scaffold for library synthesis Anesthetic, Antidepressant

Contributions to Understanding Fundamental Biochemical Pathways

Direct studies on the metabolism and biochemical interactions of this compound are not available. However, the extensive research on its close analogue, ketamine, provides a robust model for predicting its likely engagement with fundamental biochemical pathways, particularly hepatic metabolism.

Ketamine undergoes extensive and stereoselective metabolism primarily in the liver, orchestrated by the cytochrome P450 (CYP) enzyme system. nih.gov The major metabolic pathway is N-demethylation, which converts ketamine into its principal active metabolite, norketamine. nih.govresearchgate.net This transformation is predominantly carried out by the enzymes CYP3A4 and CYP2B6, with minor contributions from CYP2C9. nih.govresearchgate.net

Following this initial step, both ketamine and norketamine can undergo hydroxylation on the cyclohexanone ring, forming various hydroxylated metabolites. nih.govnih.gov These metabolites are then often conjugated with glucuronic acid to increase their water solubility and facilitate their excretion from the body. nih.gov Beyond metabolism, ketamine's mechanism of action involves complex downstream effects on neurotransmitter systems, including the modulation of glutamate (B1630785) and serotonergic pathways, which are central to its therapeutic effects. nih.govwikipedia.org

Based on this established metabolic blueprint for ketamine, several hypotheses can be formulated for this compound:

Deamination: The primary amine could be a target for monoamine oxidase (MAO) or other deaminating enzymes.

O-Demethylation: The methoxy group is a common site for metabolism by CYP enzymes, which would convert it to a hydroxyl group.

Aromatic Hydroxylation: The chlorophenyl ring could undergo hydroxylation, another common metabolic reaction.

Studying the metabolism of this compound would not only clarify its own pharmacokinetic profile but could also contribute to a broader understanding of how these enzymatic pathways handle this class of compounds, potentially revealing new metabolites with unique activities.

Table 2: Major Metabolic Pathways of Ketamine (Proxy for this compound)

Metabolic Step Enzyme(s) Involved Resulting Metabolite Significance
N-Demethylation CYP3A4, CYP2B6, CYP2C9 nih.govresearchgate.net Norketamine Major active metabolite with retained anesthetic/psychoactive properties. nih.gov
Hydroxylation CYP2A6, CYP2B6 researchgate.netresearchgate.net Hydroxynorketamine Further metabolization towards inactive forms. nih.gov
Conjugation UGTs (Glucuronosyltransferases) Glucuronide Conjugates Increased water solubility for renal excretion. nih.gov

Potential as a Synthetic Intermediate for Novel Chemical Entities

The utility of a chemical compound is not limited to its direct biological activity; it can also serve as a crucial building block for constructing more complex molecules. The 2-chlorophenyl structural unit is a component of valuable synthetic intermediates used in the pharmaceutical industry.

A prominent example is 2-(2-chlorophenyl)-2-nitrocyclohexanone , a well-documented precursor for the synthesis of norketamine. chemicalbook.comresearchgate.net In this synthetic route, the nitro group (-NO2) is chemically reduced to a primary amine (-NH2) to form norketamine, which can then be methylated to produce ketamine. researchgate.net Similarly, 2-chlorophenyl cyclopentyl ketone has been identified as another key starting material in illicit ketamine manufacturing, highlighting the industrial relevance of this chemical framework. nih.gov

These examples underscore the value of the 2-(2-chlorophenyl) moiety as a foundational element for building CNS-active agents. This compound could serve a similar and potentially more versatile role as a synthetic intermediate. Its primary amine is a reactive handle that allows for a wide range of chemical modifications, including:

Amide or Sulfonamide Formation: Reaction with acyl chlorides or sulfonyl chlorides to generate extensive libraries of new compounds.

Reductive Amination: Reaction with aldehydes or ketones to produce secondary or tertiary amines with diverse substituents.

Heterocycle Synthesis: Use as a building block for constructing nitrogen-containing heterocyclic ring systems, which are common in drug molecules.

The presence of the methoxy group adds another layer of potential for synthetic diversification, making this compound a promising and flexible intermediate for creating novel chemical entities with tailored properties.

Emerging Research Areas and Unexplored Scientific Avenues

Given the established importance of its structural components, this compound represents a focal point for several unexplored scientific avenues. Future research efforts could unlock its potential and contribute to various fields of chemical biology and medicinal chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.